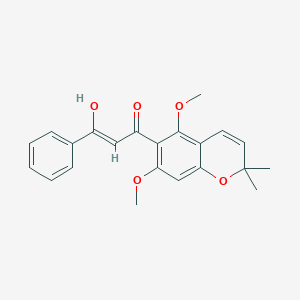
praecansone B
Description
Praecansone B is a β-diketone isolated from the roots of Tephrosia procumbens (Fabaceae), a plant widely distributed in tropical regions and traditionally used for its medicinal properties . Structurally, it features a β-diketone backbone with a unique conformation stabilized by intramolecular hydrogen bonding, as confirmed by ¹H NMR and D₂O exchange studies in CDCl₃ . Initial structural revisions of its isomer, praecansone A (a methyl ether derivative), were resolved using ¹³C and ¹H NMR data, highlighting the importance of spectroscopic validation in natural product chemistry .
Bioactivity studies reveal this compound exhibits antiparasitic activity against Trypanosoma brucei rhodesiense (causative agent of human African trypanosomiasis) and cytotoxicity against protozoan parasites (e.g., Leishmania) and leukemia cells .
Propriétés
Formule moléculaire |
C22H22O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxy-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H22O5/c1-22(2)11-10-15-18(27-22)13-19(25-3)20(21(15)26-4)17(24)12-16(23)14-8-6-5-7-9-14/h5-13,23H,1-4H3/b16-12- |
Clé InChI |
TUJSKSRZFNAELN-VBKFSLOCSA-N |
SMILES isomérique |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\O)OC)C |
SMILES canonique |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)O)OC)C |
Synonymes |
praecansone B |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Praecansone B with Analogues
Key Insights :
- Demethylthis compound shares the β-diketone core with this compound but lacks a methyl group, suggesting methylation status may influence solubility or target binding .
- Obovatin, a co-occurring flavonoid in Tephrosia, lacks β-diketone features but shows broader antimicrobial activity, highlighting divergent structure-activity relationships (SAR) .
Comparison with Functionally Similar Compounds
Table 2: Bioactivity Comparison Against T. brucei rhodesiense
| Compound | IC₅₀ (μM) | Cytotoxicity (Mammalian Cells) | Source |
|---|---|---|---|
| This compound | Modest* | Moderate | |
| Justicidin B | 0.55 | High | |
| Cissampeloflavone | Not reported | Low |
Key Insights :
- Justicidin B, an arylnaphthalide lignan, exhibits submicromolar potency against T.
- Cissampeloflavone , a chalcone-flavone dimer, shows lower cytotoxicity but unquantified efficacy, underscoring the challenge of balancing potency and safety in NTD drug development .
- This compound’s moderate cytotoxicity may stem from mitochondrial membrane depolarization, a mechanism shared with other phytochemicals like eupomatenoid-5 .
Pharmacokinetic and Toxicological Profiles
- Praecansone A exhibits moderate gastrointestinal absorption (SwissADME prediction) and low blood-brain barrier penetration, suggesting this compound may share similar pharmacokinetics .
Q & A
Q. What ethical frameworks apply when investigating this compound’s potential therapeutic uses in preclinical models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Disclose conflicts of interest and funding sources. Obtain institutional review board (IRB) approval for human-derived cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


